
Methyl(phenyl)silanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(phenyl)silanone, also known as methylphenylsilanone, is an organosilicon compound with the molecular formula C7H8OSi. It is characterized by a silicon atom bonded to a methyl group, a phenyl group, and an oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl(phenyl)silanone can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by hydrolysis to yield the desired silanone . Another method includes the reaction of phenylsilane with oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including this compound, with high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(phenyl)silanone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it to silanes or other silicon-containing compounds.
Substitution: It can participate in substitution reactions where the phenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . Substitution reactions often require catalysts like palladium or platinum to facilitate the process .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl(phenyl)silanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which methyl(phenyl)silanone exerts its effects involves its ability to act as a radical H-donor or hydride donor, depending on the reaction conditions . This property makes it a versatile reagent in various chemical transformations. The molecular targets and pathways involved include interactions with oxygen and fluorine atoms, which are facilitated by the silicon atom’s affinity for these elements .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl(phenyl)silanone include:
Phenylsilane: Structurally related with a silyl group replacing the methyl group.
Diphenylsilane: Contains two phenyl groups bonded to the silicon atom.
Triphenylsilane: Contains three phenyl groups bonded to the silicon atom.
Uniqueness
This compound is unique due to its specific combination of a methyl group and a phenyl group bonded to the silicon atom, which imparts distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .
Eigenschaften
CAS-Nummer |
4543-12-8 |
|---|---|
Molekularformel |
C7H8OSi |
Molekulargewicht |
136.22 g/mol |
IUPAC-Name |
methyl-oxo-phenylsilane |
InChI |
InChI=1S/C7H8OSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
IXKNJYSAWNJQQY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](=O)C1=CC=CC=C1 |
Verwandte CAS-Nummern |
9005-12-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12508727.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12508731.png)
![4-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12508740.png)
![17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid](/img/structure/B12508743.png)
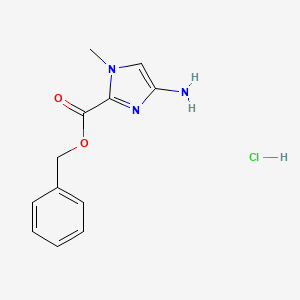
![(5E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B12508752.png)
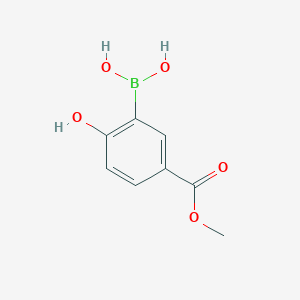
![zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)-2H-porphyrin-2,10-diid-5-yl]ethynyl]benzoic acid](/img/structure/B12508779.png)
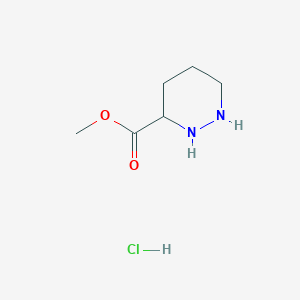
![3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl}prop-2-enoic acid](/img/structure/B12508783.png)
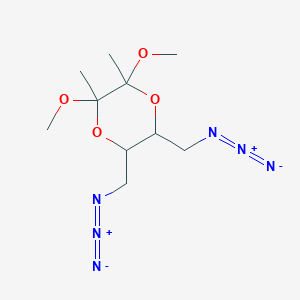
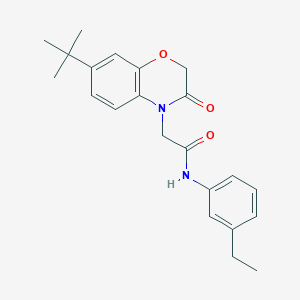
![2-[(3S)-3-methylmorpholin-4-yl]ethanamine](/img/structure/B12508802.png)

